N,N-Diethyl-2,4-dimethyl-1,3-oxazol-5-amine
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Overview
Description
N,N-diethyl-2,4-dimethyloxazol-5-amine is an organic compound with the molecular formula C9H16N2O It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2,4-dimethyloxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with 2,4-dimethyl-5-nitro-1,3-oxazole in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of N,N-diethyl-2,4-dimethyloxazol-5-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2,4-dimethyloxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Substituted oxazole compounds with various functional groups.
Scientific Research Applications
N,N-diethyl-2,4-dimethyloxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2,4-dimethyloxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2,4-dimethyl-1,3-oxazol-5-amine: A closely related compound with similar structural features.
N,N-diethyl-2,4-dimethyl-1,3-thiazol-5-amine: A sulfur-containing analog with different chemical properties.
N,N-diethyl-2,4-dimethyl-1,3-imidazol-5-amine: An imidazole derivative with distinct biological activities.
Uniqueness
N,N-diethyl-2,4-dimethyloxazol-5-amine is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
62026-80-6 |
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Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N,N-diethyl-2,4-dimethyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C9H16N2O/c1-5-11(6-2)9-7(3)10-8(4)12-9/h5-6H2,1-4H3 |
InChI Key |
MAXBMUQWQBAKIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(N=C(O1)C)C |
Origin of Product |
United States |
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